![molecular formula C22H22N2O3S B4834319 3-(2-phenoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4834319.png)
3-(2-phenoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione
説明
3-(2-phenoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as PBTZ169 and has been studied for its various properties, including its mechanism of action, biochemical and physiological effects, and potential uses in scientific research. In
作用機序
The mechanism of action of PBTZ169 involves the inhibition of various enzymes and proteins that are essential for the survival and growth of bacteria and cancer cells. PBTZ169 has been shown to inhibit the activity of enzymes involved in the biosynthesis of mycobacterial cell wall, which is essential for the survival of Mycobacterium tuberculosis. PBTZ169 has also been shown to inhibit the activity of proteins involved in the regulation of cell growth and division, which is essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
PBTZ169 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. PBTZ169 has also been shown to inhibit the growth and replication of bacteria, including Mycobacterium tuberculosis. Additionally, PBTZ169 has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
The advantages of using PBTZ169 in lab experiments include its high potency and selectivity for bacterial and cancer cells, making it a promising candidate for the development of new antibiotics and anti-cancer drugs. However, the limitations of using PBTZ169 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of PBTZ169. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of bacterial infections and cancer. Additionally, further studies are needed to determine the safety and efficacy of PBTZ169 in humans and to develop new formulations for its delivery.
科学的研究の応用
PBTZ169 has been studied for its potential applications in the field of medicine. It has been shown to have antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis, which causes tuberculosis. PBTZ169 has also been shown to have anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, PBTZ169 has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(5Z)-3-(2-phenoxyethyl)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-21-20(16-17-8-10-18(11-9-17)23-12-4-5-13-23)28-22(26)24(21)14-15-27-19-6-2-1-3-7-19/h1-3,6-11,16H,4-5,12-15H2/b20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUUUAYRMKNIQO-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4834244.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4834246.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4834249.png)
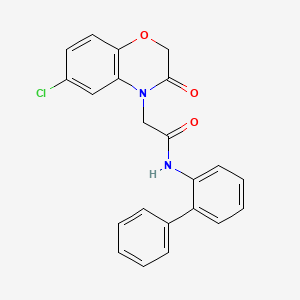
![N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)-5-methylphenyl]urea](/img/structure/B4834260.png)
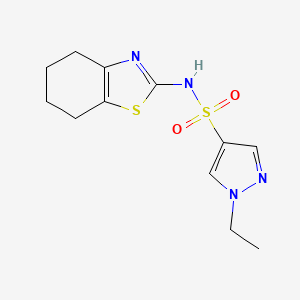
![1-[(2,3-dichlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4834278.png)
![2-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4834286.png)
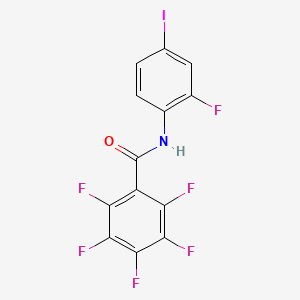
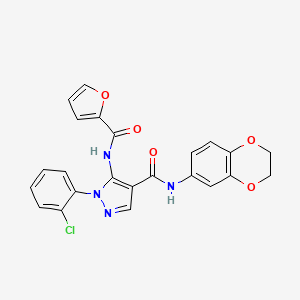
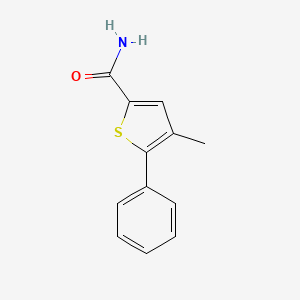
![6-(4-chlorobenzyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4834326.png)
![N-[3-(methylthio)phenyl]-N'-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4834329.png)